![molecular formula C22H30ClN6O6PS2 B3340178 Rp-8-pCPT-cGMPS CAS No. 276696-61-8](/img/structure/B3340178.png)
Rp-8-pCPT-cGMPS
Overview
Description
Rp-8-pCPT-cGMPS is an analogue of the parent second messenger cyclic GMP. The hydrogen in position 8 of the nucleobase is replaced by the lipophilic 4-chlorophenylthio moiety. Additionally, the equatorial one of the two exocyclic oxygen atoms of the cyclic phosphate moiety is modified by sulfur . It is a selective inhibitor of protein kinase G I a, I ß and especially of type II, which stimulates retinal cGMP channels and discriminates between kinase and channel effects .
Synthesis Analysis
Rp-8-pCPT-cGMPS is a rationally designed inhibitor of cGMP-dependent protein kinase (cGK) with considerably improved properties compared to its parent compound Rp-cGMPS . It is significantly more lipophilic and membrane-permeant compared to Rp-cGMPS or Rp-8-Br-cGMPS .Molecular Structure Analysis
The formal name of Rp-8-pCPT-cGMPS is 8-[(4-chlorophenyl)thio]-cyclic 3’,5’-[hydrogen [P®]-phosphorothioate] guanosine, monosodium salt . The molecular formula is C16H14ClN5O6PS2 • Na and the formula weight is 525.9 .Chemical Reactions Analysis
In intact human platelets, Rp-8-pCPT-cGMPS antagonizes the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP without affecting cAMP-dependent protein kinase or cGMP-regulated phosphodiesterases .Physical And Chemical Properties Analysis
Rp-8-pCPT-cGMPS is a crystalline solid . It is soluble in water . It is stable and cell-permeable .Mechanism of Action
Future Directions
Rp-8-pCPT-cGMPS may be a useful tool for studying the role of cGMP in vitro and in intact cells . It is suggested that the recently developed quantitative phosphoproteomic method will be a powerful tool for the analysis of PKG-mediated effects . A future detailed analysis of these substrates and their involvement in different platelet inhibitory pathways could be a basis for the development of new antiplatelet drugs that may target only specific aspects of platelet functions .
properties
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-OZOPYAHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432128 | |
Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rp-8-pCPT-cGMPS | |
CAS RN |
276696-61-8 | |
Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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